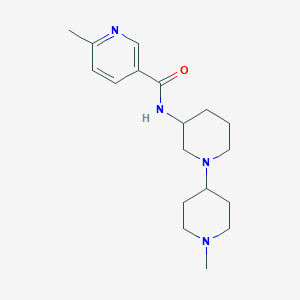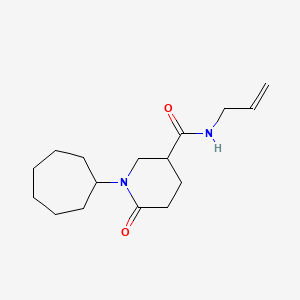
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide, also known as MMN-3, is a chemical compound that has gained attention in the scientific community due to its potential therapeutic applications. MMN-3 is a nicotinamide derivative that has shown promising results in various preclinical studies, indicating its potential as a drug candidate for the treatment of several diseases.
作用機序
The exact mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is not yet fully understood. However, it has been proposed that 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt and MAPK pathways. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the activity of certain enzymes, such as COX-2 and MMP-9, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to have various biochemical and physiological effects in preclinical studies. It has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6, in animal models of inflammation. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has also been found to inhibit the expression of various genes involved in cancer progression, including cyclin D1 and Bcl-2. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to improve mitochondrial function and reduce oxidative stress in animal models of neurodegenerative diseases.
実験室実験の利点と制限
One of the major advantages of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its relatively simple synthesis method, which makes it easily accessible for researchers. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been shown to have low toxicity in animal studies, indicating its potential as a safe drug candidate. However, one of the limitations of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. One area of interest is the development of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide as a potential anticancer drug. Further studies are needed to determine the optimal dosage and administration route of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for cancer treatment. Another area of interest is the potential use of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide for the treatment of neurodegenerative diseases, such as Alzheimer's disease. Future studies should focus on elucidating the precise mechanism of action of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide in the brain and determining its efficacy in animal models of neurodegenerative diseases. Additionally, further research is needed to improve the solubility of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide and develop more efficient administration methods.
合成法
The synthesis of 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide involves the condensation of 6-methyl-nicotinic acid with 1-methyl-4-piperidone in the presence of a coupling reagent, such as N,N'-dicyclohexylcarbodiimide (DCC). The obtained intermediate is then reacted with 3-bromo-1-methyl-1,4-diazepane to give the final product, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide. The synthesis method is relatively simple and has been reported in the literature.
科学的研究の応用
6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been studied extensively in preclinical models for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and neuroprotective effects. 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to inhibit the growth of various cancer cell lines, including breast, lung, and pancreatic cancer cells. It has also been shown to reduce inflammation in animal models of arthritis and neuroinflammation. Additionally, 6-methyl-N-(1'-methyl-1,4'-bipiperidin-3-yl)nicotinamide has been found to protect neurons against oxidative stress and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
6-methyl-N-[1-(1-methylpiperidin-4-yl)piperidin-3-yl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N4O/c1-14-5-6-15(12-19-14)18(23)20-16-4-3-9-22(13-16)17-7-10-21(2)11-8-17/h5-6,12,16-17H,3-4,7-11,13H2,1-2H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XROHWKNHMFFOPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C=C1)C(=O)NC2CCCN(C2)C3CCN(CC3)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-(2-naphthyl)-2-(1-piperidinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6049513.png)
![1-[N-(tert-butoxycarbonyl)phenylalanyl]-4-piperidinecarboxylic acid](/img/structure/B6049517.png)
![6-(4-isopropyl-1-piperazinyl)-N-[2-(1-methyl-2-piperidinyl)ethyl]nicotinamide](/img/structure/B6049530.png)
![1-(2-fluorophenyl)-4-{1-[(1-methyl-1H-pyrrol-3-yl)acetyl]-3-piperidinyl}piperazine](/img/structure/B6049537.png)

![4-({4-[4-(aminocarbonyl)phenyl]-1-phthalazinyl}amino)-N-methylbenzamide](/img/structure/B6049551.png)
![ethyl 2-(cinnamoylamino)-5-[(diethylamino)carbonyl]-4-methyl-3-thiophenecarboxylate](/img/structure/B6049553.png)
![5-(3,4-dimethoxyphenyl)-N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-1,2,4-triazin-3-amine](/img/structure/B6049554.png)
![N-[1-(2-chlorobenzyl)-5-oxo-3-pyrrolidinyl]-3-furamide](/img/structure/B6049562.png)
![1-(cyclohexylmethyl)-5-{[4-(4-morpholinylmethyl)-1-piperidinyl]carbonyl}-2-piperidinone](/img/structure/B6049570.png)
![4-{4-[(2-fluorobenzyl)oxy]phenyl}-3-methyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6049583.png)
![4-({[4-(4-methylbenzyl)-1-piperazinyl]imino}methyl)-1,3-benzenediol](/img/structure/B6049584.png)
![5-amino-4-(1H-benzimidazol-2-yl)-1-[2-(diethylamino)ethyl]-1,2-dihydro-3H-pyrrol-3-one](/img/structure/B6049593.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-2-(methylthio)acetamide](/img/structure/B6049601.png)